Platinum rhodium

Electrocatalysis Direct Methanol Fuel Cell Anodic Oxidation

Select Pt–Rh alloy for applications where pure platinum or alternative PGM alloys fail: Type B thermocouples deliver a 70 °C higher upper operating limit (≈1820 °C) than Types R/S, while 10% Rh addition boosts creep resistance ~40% over pure Pt under identical tensile stress. For direct methanol fuel cells, Pt–Rh multilayer electrodes provide a 283% increase in peak current density versus pure Pt in acidic media with improved CO tolerance. In lean-burn natural gas aftertreatment, Pt/Rh three-way catalysts offer superior low-temperature methane steam reforming activity compared to Pd/Rh formulations. Specify Pt–10%Rh wire for catalytic ignition systems to eliminate seasoning-induced ignition temperature drift—enabling predictable engine timing. Choose the composition and form factor (wire, foil, gauze, powder) that matches your thermal, catalytic, or electrical specification.

Molecular Formula PtRh
Molecular Weight 297.99 g/mol
CAS No. 11107-71-4
Cat. No. B082538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum rhodium
CAS11107-71-4
Molecular FormulaPtRh
Molecular Weight297.99 g/mol
Structural Identifiers
SMILES[Rh].[Pt]
InChIInChI=1S/Pt.Rh
InChIKeyPXXKQOPKNFECSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 wire / 10 spooled / 10 thermocouple / 20 wire / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum Rhodium Alloy CAS 11107-71-4: Technical Baseline for High-Temperature and Catalytic Applications


Platinum rhodium (Pt–Rh) alloy (CAS 11107-71-4) is a binary metallic system combining platinum and rhodium in various compositional ratios, typically 90/10, 80/20, or 70/30 wt% [1]. The alloy is characterized by a face-centered cubic (FCC) crystal structure and a melting range of approximately 1830–1855 °C [2]. Its defining technical attributes include enhanced high-temperature mechanical strength relative to pure platinum [3] and a combination of oxidation resistance and catalytic functionality that distinguishes it from other platinum-group-metal (PGM) alloys such as Pt–Ir or Pt–Pd [1]. Primary industrial deployments include Type R, S, and B thermocouples for temperature measurement up to ~1820 °C [4], three-way automotive emission control catalysts [5], and specialty furnace windings requiring durable electrical resistance at elevated temperatures [3].

Platinum Rhodium Alloy: Why Generic PGM Substitution Compromises Performance Specifications


Platinum rhodium alloys cannot be substituted interchangeably with other platinum-group-metal (PGM) alloys or pure platinum without incurring measurable performance degradation. The alloy exhibits composition-dependent differences in three quantifiable dimensions: (1) high-temperature mechanical properties, where 10% Rh addition increases creep resistance by approximately 40% relative to pure platinum under identical tensile stress conditions [1]; (2) catalytic specificity, where Pt–Rh demonstrates distinct activity profiles versus Pt–Pd for steam reforming and methane oxidation under transient lean/rich cycling [2]; and (3) thermoelectric stability, where higher Rh content in Type B (Pt–30%Rh vs. Pt–6%Rh) enables an extended upper operating limit of ~1820 °C compared to ~1750 °C for Types R and S [3]. Additionally, surface segregation behavior—where Pt atoms preferentially migrate to the surface while Rh resides in the core—produces electronic and catalytic properties unique to Pt–Rh bimetallic systems that cannot be replicated by physical mixtures or alternative binary combinations [4]. These quantifiable, composition-driven distinctions preclude generic substitution without altering key performance specifications.

Platinum Rhodium Alloy: Quantified Differentiation Evidence Versus Pure Platinum and Competing PGM Alloys


Methanol Electro-Oxidation: Pt/Rh Multilayer Delivers 283% Higher Peak Current Density Versus Pure Platinum

In acidic methanol electro-oxidation, a Ptpc/Rh₂/Pt₁ metallic multilayer configuration exhibited a 283% increase in peak current density compared to a pure platinum polycrystalline (Ptpc) electrode. This quantitative enhancement was measured under identical voltammetric conditions in acid medium [1]. In situ FTIR spectroscopy further revealed that CO₂ formation from methanol oxidation occurred at lower potentials on the Rh-containing multilayer relative to pure Ptpc, indicating facilitated removal of CO-type intermediates and improved catalytic efficiency [2].

Electrocatalysis Direct Methanol Fuel Cell Anodic Oxidation

High-Temperature Creep Resistance: 10% Rh Addition Increases Sustained Load Capacity by 43% Versus Pure Platinum

Room-temperature creep testing under sustained tensile load demonstrated that a 10% rhodium–platinum alloy requires approximately 7 tons per square inch to produce 0.2% permanent extension after 1000 hours, whereas pure platinum reaches the same extension threshold at only 4.9 tons per square inch [1]. This represents a 43% higher load-bearing capacity for the Pt–10%Rh alloy under identical test conditions and duration. Grain size exerts a decisive influence at elevated temperatures: a 10% Rh alloy with mean grain size of 0.0021 inches tested at 400 psi extended twice as rapidly at 750 °C as pure platinum with larger 0.004-inch grains, but annealing to increase alloy grain size reversed this relationship, yielding a creep rate lower than that of pure platinum [2].

High-Temperature Mechanical Properties Creep Resistance Materials Selection

Catalytic Ignition: Pt–10%Rh Exhibits 45 K Higher Ignition Temperature but Superior Stability Versus Pure Platinum

In a direct comparative study of catalytic ignition of ethanol–oxygen–nitrogen mixtures, 90% platinum–10% rhodium (Pt–10%Rh) wire initiated surface reactions at temperatures approximately 45 K higher than pure platinum wire. For 3% ethanol mixtures, Pt–10%Rh ignited at an average temperature of 512 K with minimal variation across fuel–oxygen equivalence ratios (Φ = 0.2 to 1.0), whereas pure platinum ignited at temperatures ranging from 450 K (Φ = 0.5) to 473 K (Φ = 1.0) [1]. Under identical 3% ethanol conditions, heat generation rates were 5.5 W/cm² for Pt–10%Rh versus 19.6 W/cm² for pure platinum. Critically, Pt–10%Rh exhibited no significant seasoning effects under the test conditions, while pure platinum seasoned over time and became increasingly reactive, initiating surface reactions at progressively lower temperatures [2].

Catalytic Ignition Combustion Alternative Fuels

Methane Steam Reforming: Pt/Rh Demonstrates Superior Low-Temperature Activity Relative to Pd/Rh

In a comparative investigation of three-way catalysts for heavy-duty natural gas engine methane abatement, Pt/Rh-based and Pd/Rh-based catalysts were evaluated under transient lean/rich cycling conditions. At low temperatures, the Pt/Rh catalyst exhibited higher activity for methane steam reforming (SR) compared to the Pd/Rh catalyst. At mid-to-high temperatures, transitions from rich to lean feed produced higher rates of methane direct oxidation under lean conditions using Pt/Rh relative to Pd/Rh. However, SR deactivates more rapidly in the Pt/Rh catalyst system [1]. Results from an additional Pd-only catalyst confirm that Rh is essential for NOₓ conversion and high N₂ selectivity, underscoring that the Pt–Rh pairing provides distinct functional advantages not available from Pd–Rh or Pd-only configurations under specific temperature and feed-composition regimes [2].

Three-Way Catalyst Natural Gas Engine Methane Abatement

Thermocouple Upper Temperature Limit: Type B (Pt–30%Rh) Operates to ~1820 °C Versus ~1750 °C for Type R/S

Platinum–rhodium thermocouples are commercially available in standardized compositions: Type R (Pt–13%Rh vs. Pt), Type S (Pt–10%Rh vs. Pt), and Type B (Pt–30%Rh vs. Pt–6%Rh). Types R and S can be used up to approximately 1750 °C, whereas Type B extends the upper operating limit to approximately 1820 °C [1]. This 70 °C extension is enabled by the higher rhodium content in both legs of the Type B thermocouple, which enhances high-temperature thermoelectric stability and mechanical integrity [2]. Above ~1200 °C, all Pt–Rh thermocouples experience additional drift due to thermoelectric inhomogeneity, requiring regular calibration. However, Type B offers measurably greater stability in vacuum applications compared to Types R and S [3].

Thermometry High-Temperature Measurement Process Control

Surface Segregation: DFT Predicts Pt Surface Enrichment with Rh Core Localization

Density functional theory (DFT) calculations on bimetallic RhₙPt₅₅₋ₙ clusters with cuboctahedral structure reveal that Pt atoms tend to segregate to the surface, preferentially occupying vertex sites, while Rh atoms favor core localization [1]. The ordered core–shell configuration Rh₁₃@Pt₄₂ exhibits an excess energy of −5.16 eV, substantially lower than the −2.49 eV excess energy of the random Rh₂₇Pt₂₈ alloy structure, indicating a strong thermodynamic driving force toward Pt surface enrichment and Rh subsurface/core enrichment [2]. This computational finding is consistent with experimental observations from Monte Carlo simulations of Pt₂₅Rh₇₅ surfaces showing Pt segregation and (2×1) missing-row reconstruction on (110) facets [3]. The electronic consequence—a shift in d-band center and altered s-, p-, d-partial density of states relative to pure Pt and pure Rh—provides a mechanistic basis for the distinct catalytic and electrochemical behavior of Pt–Rh alloys compared to either pure metal or other PGM combinations.

Bimetallic Catalysis Density Functional Theory Surface Science

Platinum Rhodium Alloy: Evidence-Backed Industrial and Research Application Scenarios


Direct Methanol Fuel Cell (DMFC) Anode Catalyst Development

Researchers and fuel cell developers seeking enhanced methanol electro-oxidation current density should prioritize Pt–Rh bimetallic architectures. The 283% increase in peak current density versus pure platinum in acidic media [1] makes Pt–Rh multilayer electrodes a high-value candidate for increasing DMFC power output. The observed lower-potential CO₂ formation [2] further indicates improved CO tolerance, addressing a key durability bottleneck in direct methanol systems.

Natural Gas Engine Three-Way Catalyst Formulation

For heavy-duty natural gas engine aftertreatment systems operating under lean/rich oscillatory conditions, Pt/Rh-based three-way catalysts provide quantifiable advantages over Pd/Rh formulations at low temperatures, particularly for methane steam reforming activity [1]. Procurement decisions should weigh this low-temperature SR advantage against the observed faster SR deactivation in Pt/Rh systems. For applications where cold-start methane conversion is the limiting performance factor, Pt/Rh offers a demonstrable edge over Pd/Rh alternatives.

High-Temperature Thermocouple Selection for Processes Above 1750 °C

Industrial processes operating in the 1750–1820 °C regime—including specialty glass production, advanced ceramic sintering, and high-temperature metallurgy—require Type B (Pt–30%Rh vs. Pt–6%Rh) thermocouples. Types R and S are rated only to ~1750 °C, a 70 °C deficit that renders them unsuitable for these applications [1]. Type B also offers superior vacuum stability [2], making it the technically mandated choice for vacuum furnace applications in this temperature range.

Catalytic Igniter Components for Alternative-Fuel Combustion Engines

Engine designers developing catalytic ignition systems for ethanol or alternative fuel combustion should specify Pt–10%Rh wire over pure platinum. The absence of seasoning-induced ignition temperature drift in Pt–10%Rh, in contrast to the progressive reactivity increase observed in pure platinum [1], enables more predictable ignition timing and reduces engine control calibration complexity. The 45 K higher ignition temperature of Pt–10%Rh is offset by its superior time-invariant performance characteristics.

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